molecular formula C20H21BF4O3 B14026021 2-(4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14026021
M. Wt: 396.2 g/mol
InChI Key: GCRSRFUUIVBVTQ-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boronate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the compound into different boronic acid derivatives.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can interact with nucleophiles and electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.

    4-(Trifluoromethyl)phenylboronic Acid: Shares the trifluoromethyl group, making it useful in similar synthetic applications.

    Benzyloxyphenylboronic Acid: Contains the benzyloxy group, providing similar reactivity in substitution reactions.

Uniqueness

2-(4-(Benzyloxy)-3-fluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of both the benzyloxy and trifluoromethyl groups enhances its utility in various synthetic and research applications, making it a versatile compound in organic chemistry .

Properties

Molecular Formula

C20H21BF4O3

Molecular Weight

396.2 g/mol

IUPAC Name

2-[3-fluoro-4-phenylmethoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H21BF4O3/c1-18(2)19(3,4)28-21(27-18)14-10-15(20(23,24)25)17(16(22)11-14)26-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3

InChI Key

GCRSRFUUIVBVTQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OCC3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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